L-Phenylalanine-3-13C

Übersicht

Beschreibung

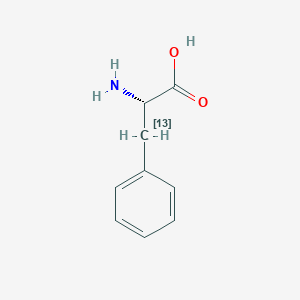

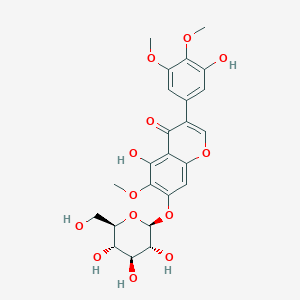

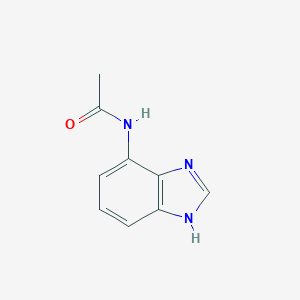

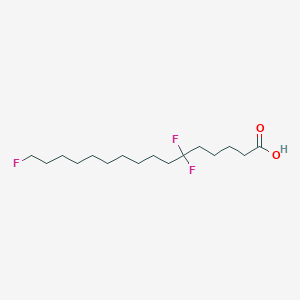

L-Phenylalanine-3-13C is the 13C-labeled L-Phenylalanine . It is an essential amino acid isolated from Escherichia coli . Phenylalanine is an aromatic nonpolar amino acid . Degradation of phenylalanine results in the formation of acetoacetate and fumarate .

Synthesis Analysis

The asymmetric carbon corresponding to the 2-position in phenylalanine was introduced by the diastereoselective alkylation of Dellaria’s oxazinone with [α-13C]benzyl bromides . Biosynthesis of L-phenylalanine from aromatic precursor benzaldehyde was performed by using two modules LtaE P.p-A8H B.t-RidA and PheDH- FDH V120S in one host cell .Molecular Structure Analysis

The molecular formula of L-Phenylalanine-3-13C is C9H11NO2 . The molecular weight is 166.18 g/mol . The InChI is InChI=1S/C9H11NO2/c10-8 (9 (11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2, (H,11,12)/t8-/m0/s1/i6+1 .Chemical Reactions Analysis

The engineered L-phenylalanine biosynthesis pathway comprises two modules: in the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine . The second module catalyzed phenylpyruvate to L-phenylalanine .Physical And Chemical Properties Analysis

The solubility behavior and the solute–solvent interaction of L-Phenylalanine in each selected monosolvent were explored by the empirical solvents’ polarity parameter (ET (30)), hydrogen bonding, cohesive energy density, molecular structure, viscosity, and Hansen solubility parameters (HSPs) .Wissenschaftliche Forschungsanwendungen

Metabolic Studies

L-Phenylalanine-3-13C is utilized in metabolic studies to analyze amino acid metabolism. For instance, in a study by Bross et al. (1998), a protocol involving the oral infusion of L-[1-13C]phenylalanine was developed to determine amino acid kinetics in humans. This method achieved isotopic plateau in CO2, plasma, and urine, facilitating the calculation of flux and oxidation rates of phenylalanine (Bross, Ball, & Pencharz, 1998).

Breath Test for Schizophrenia

In a unique application, Teraishi et al. (2012) used L-[1-13C]phenylalanine in a breath test (13C-PBT) to detect altered phenylalanine kinetics in schizophrenia patients. This innovative approach suggested that 13C-PBT could be a novel laboratory test to identify changes in phenylalanine metabolism in chronic schizophrenia patients (Teraishi et al., 2012).

Enzymatic Synthesis Research

Jemielity et al. (1998) demonstrated the use of L-phenylalanine-3-13C in enzymatic synthesis. They achieved the labeled L-phenylalanine using a combined chemical and enzymatic method, providing insights into enzymatic reaction mechanisms and efficiencies (Jemielity, Kańska, & Kański, 1998).

Nutritional Studies

In nutrition, the isotopic labeling of L-phenylalanine-3-13C is used to understand the protein metabolism in specific populations. For example, Huang et al. (2014) utilized L-[1-13C]phenylalanine in their study to determine the tryptophan requirement of term infants in their first month of life (Huang et al., 2014).

Liver Function Assessment

L-Phenylalanine-3-13C has also been used in evaluating liver function. Yan et al. (2006) employed L-[1-13C]phenylalanine in a breath test to determine the hepatocyte functional capacity in a study involving rats with liver injury. This approach provided a quantitative method for assessing liver function (Yan, Sun, Lin, Jiang, & Sun, 2006).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-phenyl(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-JCNVXSMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13CH2][C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514736 | |

| Record name | L-(beta-~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Phenylalanine-3-13C | |

CAS RN |

136056-02-5 | |

| Record name | L-(beta-~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,11,17,23-Tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B162207.png)

![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)